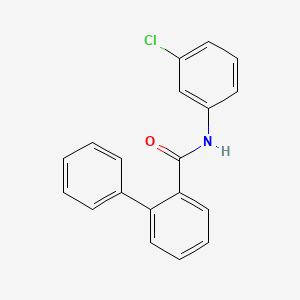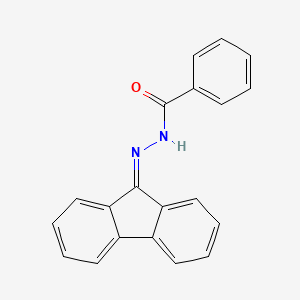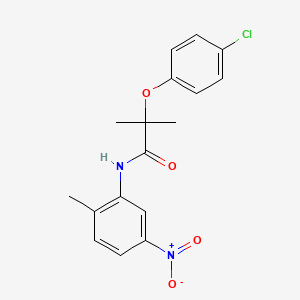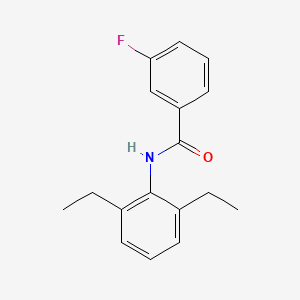![molecular formula C11H11Cl2N3O B5845185 2,2-dichloro-1-methyl-N'-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide](/img/structure/B5845185.png)
2,2-dichloro-1-methyl-N'-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide is a chemical compound with the molecular formula C11H11Cl2N3O It is characterized by the presence of a cyclopropane ring substituted with two chlorine atoms and a methyl group, along with a hydrazide functional group linked to a pyridine ring through a methylene bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide typically involves the following steps:
- Formation of the cyclopropane ring : The cyclopropane ring can be synthesized through the reaction of a suitable precursor, such as 1,1-dichloro-2-methylpropane, with a base like sodium hydride.
- Introduction of the hydrazide group : The hydrazide group is introduced by reacting the cyclopropane derivative with hydrazine hydrate under reflux conditions.
- Condensation with pyridine-3-carbaldehyde : The final step involves the condensation of the hydrazide intermediate with pyridine-3-carbaldehyde in the presence of an acid catalyst, such as acetic acid, to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions: 2,2-Dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide can undergo various types of chemical reactions, including:
- Oxidation : The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
- Reduction : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
- Substitution : The chlorine atoms on the cyclopropane ring can be substituted with other functional groups using nucleophilic substitution reactions.
- Oxidation : Potassium permanganate in acidic or neutral conditions.
- Reduction : Sodium borohydride in methanol or ethanol.
- Substitution : Sodium methoxide in methanol for nucleophilic substitution.
- Oxidation : Oxidized derivatives with additional oxygen-containing functional groups.
- Reduction : Reduced derivatives with hydrogen atoms replacing the chlorine atoms.
- Substitution : Substituted derivatives with various functional groups replacing the chlorine atoms.
科学的研究の応用
2,2-Dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide has several scientific research applications, including:
- Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
- Biology : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
- Medicine : Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
- Industry : Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2-dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds:
- 2,2-Dichloro-1-methyl-N’-[(E)-phenylmethylene]cyclopropanecarbohydrazide
- 2,2-Dichloro-1-methyl-N’-[1-(4-propoxyphenyl)propylidene]cyclopropanecarbohydrazide
- 2,2-Dichloro-1-methyl-N’-[1-(2-phenylethyl)-4-piperidinylidene]cyclopropanecarbohydrazide
Uniqueness: 2,2-Dichloro-1-methyl-N’-[(E)-pyridin-3-ylmethylidene]cyclopropanecarbohydrazide is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to similar compounds with different aromatic or aliphatic substituents
特性
IUPAC Name |
2,2-dichloro-1-methyl-N-[(E)-pyridin-3-ylmethylideneamino]cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O/c1-10(7-11(10,12)13)9(17)16-15-6-8-3-2-4-14-5-8/h2-6H,7H2,1H3,(H,16,17)/b15-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDAXTJITARKAO-GIDUJCDVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NN=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC1(Cl)Cl)C(=O)N/N=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-cyanophenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B5845128.png)
![3,5-dimethyl-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5845133.png)
![N-(4-methoxyphenyl)-6-[(4-methylpiperidin-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5845135.png)
![4-iodo-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5845145.png)
![2-(4-ethoxyphenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5845161.png)
![ethyl 4-{[(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)carbonyl]amino}benzoate](/img/structure/B5845165.png)
![N-[4-(diethylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B5845170.png)

![1-[(5-bromo-2-furyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B5845177.png)
![2-[(4-ethoxybenzoyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5845180.png)


